An In-depth Technical Guide to the Synthesis and Properties of Ethyl Diacetoacetate
An In-depth Technical Guide to the Synthesis and Properties of Ethyl Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl diacetoacetate (CAS No. 603-69-0), a versatile intermediate in organic synthesis. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and illustrates the reaction mechanism and experimental workflow.
Properties of Ethyl Diacetoacetate
Ethyl diacetoacetate, also known as ethyl 2-acetyl-3-oxobutanoate, is a clear, colorless to yellow liquid. It is a β-keto ester with the chemical formula C₈H₁₂O₄. This compound is sparingly soluble in water but miscible with many organic solvents.[1]
Table 1: Physical and Chemical Properties of Ethyl Diacetoacetate
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 603-69-0 | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 104-105 °C at 17 mmHg | [2] |
| Density | 1.104 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4720 | |
| Solubility | Sparingly soluble in water; soluble in ethanol and acetone.[1] | [1] |
Table 2: Spectroscopic Data of Ethyl Diacetoacetate
| Spectrum | Peak Assignments and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of ethyl diacetoacetate is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two acetyl methyl groups (singlets), and a methine proton. Due to keto-enol tautomerism, the spectrum can be complex, with distinct peaks for each tautomer. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the methyl carbons of the acetyl groups, and the alpha-carbon. |
| Infrared (IR) | The IR spectrum will exhibit strong absorption bands characteristic of the C=O stretching vibrations for both the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹. C-O stretching and C-H bending and stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns for esters and ketones would be expected, including the loss of the ethoxy group (-OC₂H₅) and acetyl groups (-COCH₃). |
Synthesis of Ethyl Diacetoacetate
The synthesis of ethyl diacetoacetate is effectively achieved through the acylation of ethyl acetoacetate. A well-established method involves the use of acetyl chloride in the presence of magnesium.
Reaction Mechanism: Acylation of Ethyl Acetoacetate
The reaction proceeds through the formation of a magnesium enolate of ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Subsequent loss of the chloride ion yields the final product, ethyl diacetoacetate.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[2]
Materials:
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Ethyl acetoacetate (1.0 mole)
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Magnesium turnings (0.50 gram-atom)
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Acetyl chloride (1.50 moles)
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Benzene (anhydrous)
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Ether
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5% Sodium bicarbonate solution
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Saturated aqueous copper acetate solution
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25% Sulfuric acid
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Calcium chloride (anhydrous)
Procedure:
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Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, combine magnesium turnings, ethyl acetoacetate, and anhydrous benzene.
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Acylation: While stirring, add acetyl chloride to the mixture. Heat the reaction mixture to reflux at 85-90 °C for 2 hours. The evolution of hydrogen and hydrogen chloride gases will be observed; this step must be performed in a well-ventilated fume hood.
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Work-up:
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Cool the reaction mixture in an ice bath and decant the liquid into a separatory funnel.
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Wash the solid residue in the flask with two portions of ether and add the ether washes to the separatory funnel.
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Pour the combined organic solution over ice and shake thoroughly.
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Separate and discard the aqueous layer.
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Wash the organic layer with 5% sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous calcium chloride.
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Purification:
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Remove the ether and most of the benzene by distillation at atmospheric pressure.
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Remove the remaining benzene by distillation under reduced pressure (50 mmHg).
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Precipitate the ethyl diacetoacetate from the residue as its copper derivative by adding a saturated aqueous solution of copper acetate and shaking vigorously.
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Filter the blue copper derivative, wash it with water, and then suspend it in ether.
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Decompose the copper complex by shaking with 25% sulfuric acid until the blue solid disappears.
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Separate the ethereal layer, and extract the aqueous layer twice with ether.
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Combine the ethereal extracts and dry them over anhydrous calcium chloride.
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Remove the ether by distillation.
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Distill the residue under reduced pressure to obtain pure ethyl diacetoacetate. The product typically distills at 92-98 °C/12 mmHg.[2]
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Experimental Workflow Diagram
Applications in Synthesis
Ethyl diacetoacetate is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex molecules. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes.[3] For instance, it serves as a precursor in the synthesis of coumarin derivatives.[3]
Safety Information
Ethyl diacetoacetate is a combustible liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations, especially the synthesis which evolves flammable and corrosive gases, should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl diacetoacetate(603-69-0) 13C NMR [m.chemicalbook.com]
